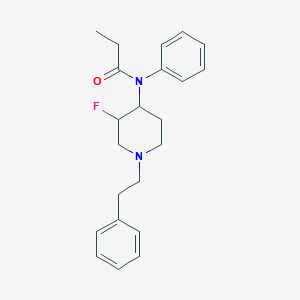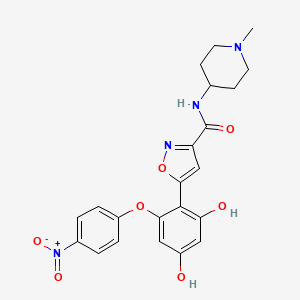
NMS-E973
描述
NMS-E973是一种新型的热休克蛋白90 (Hsp90)合成抑制剂。它属于一类新型的异恶唑衍生抑制剂,对各种肿瘤细胞系表现出强大的抗增殖活性。 This compound特别值得注意的是它能够穿过血脑屏障,使其对颅内转移瘤和对分子靶向药物耐药的肿瘤有效 .
作用机制
NMS-E973通过与热休克蛋白90 (Hsp90) 的ATP结合口袋以亚纳摩尔亲和力结合而发挥作用。这种结合抑制了Hsp90的伴侣功能,导致其客户蛋白(如Flt3、B-Raf和AKT)降解。 这些蛋白的抑制会破坏参与肿瘤细胞增殖和存活的关键信号通路,如Raf/MAPK、PI3K/AKT和JAK/STAT通路 .
类似化合物:
Geldanamycin: 一种早期的Hsp90抑制剂,存在肝毒性问题。
17-DMAG: 一种具有改善溶解度和降低毒性的Geldanamycin衍生物。
PU-H71: 另一种具有不同化学结构的Hsp90抑制剂.
比较: this compound独特之处在于它能够穿过血脑屏障,使其对颅内肿瘤有效。与早期的Hsp90抑制剂如Geldanamycin相比,它还表现出高选择性和效力,副作用更少。 此外,this compound具有良好的药代动力学特征,在肿瘤组织中具有选择性保留 .
生化分析
Biochemical Properties
NMS-E973 interacts with the ATP binding site of Hsp90α . This interaction inhibits the function of Hsp90, a molecular chaperone that plays a crucial role in the folding, maturation, and clearance of aberrantly expressed proteins .
Cellular Effects
This compound has shown potent antiproliferative activity against tumor cell lines . It influences cell function by inhibiting Hsp90, which can lead to the degradation of Hsp90 client proteins and disrupt multiple cell signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the ATP binding site of Hsp90α . This binding interaction inhibits the function of Hsp90, leading to the degradation of Hsp90 client proteins .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit Hsp90, leading to sustained disruption of cell signaling pathways and potential long-term effects on cellular function .
Dosage Effects in Animal Models
Given its potent antiproliferative activity in tumor cell lines, it is expected that different dosages of this compound would have varying effects on tumor growth .
Metabolic Pathways
As an inhibitor of Hsp90, it is likely that this compound could impact multiple metabolic pathways due to the wide range of proteins that Hsp90 interacts with .
Transport and Distribution
This compound is able to cross the blood-brain barrier, suggesting that it may be distributed throughout the body and reach tissues that are often protected from drug penetration .
Subcellular Localization
Given its ability to cross the blood-brain barrier, it is likely that this compound can reach various subcellular compartments .
准备方法
合成路线和反应条件: NMS-E973通过一系列涉及异恶唑环形成的化学反应合成。合成路线通常涉及在受控条件下使适当的前体环化以形成异恶唑核心。 反应条件通常包括使用特定的催化剂和溶剂,以确保高产率和纯度 .
工业生产方法: this compound的工业生产涉及扩大实验室合成过程的规模。这包括优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产量并减少杂质。 该过程还涉及严格的质量控制措施,以确保最终产品的质量和安全性一致 .
化学反应分析
反应类型: NMS-E973由于其结构中存在反应性官能团,因此主要发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .
常见的试剂和条件:
取代反应: 这些反应通常涉及与this compound中官能团反应的亲核试剂或亲电试剂。
氧化反应: 可以使用常见的氧化剂,如过氧化氢或高锰酸钾。
还原反应: 通常使用硼氢化钠或氢化铝锂等还原剂.
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可能会产生this compound的各种衍生物,而氧化和还原反应会导致形成该化合物的不同氧化或还原形式 .
科学研究应用
NMS-E973具有广泛的科学研究应用:
相似化合物的比较
Geldanamycin: An early Hsp90 inhibitor with hepatotoxicity issues.
17-DMAG: A derivative of geldanamycin with improved solubility and reduced toxicity.
PU-H71: Another Hsp90 inhibitor with a different chemical structure.
Comparison: NMS-E973 is unique in its ability to cross the blood-brain barrier, making it effective against intracranial tumors. It also exhibits high selectivity and potency, with fewer side effects compared to earlier Hsp90 inhibitors like geldanamycin. Additionally, this compound has a favorable pharmacokinetic profile, with selective retention in tumor tissues .
属性
IUPAC Name |
5-[2,4-dihydroxy-6-(4-nitrophenoxy)phenyl]-N-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O7/c1-25-8-6-13(7-9-25)23-22(29)17-12-20(33-24-17)21-18(28)10-15(27)11-19(21)32-16-4-2-14(3-5-16)26(30)31/h2-5,10-13,27-28H,6-9H2,1H3,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQODGGPIHWTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253584-84-7 | |
| Record name | NMS-E973 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253584847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


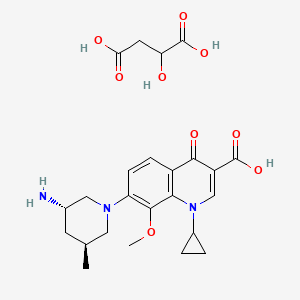
![4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol](/img/structure/B609529.png)
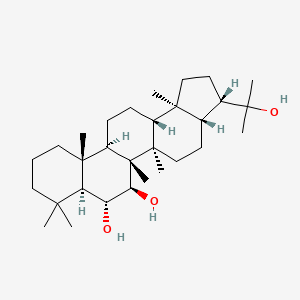
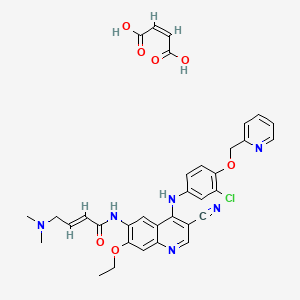
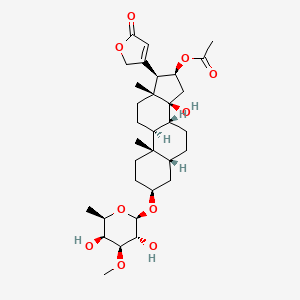
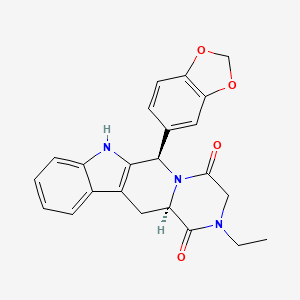

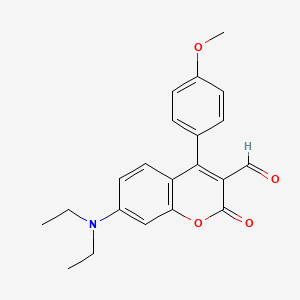
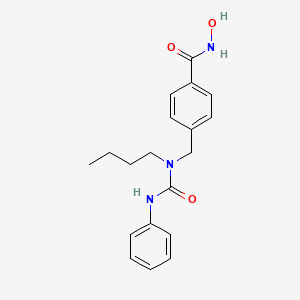
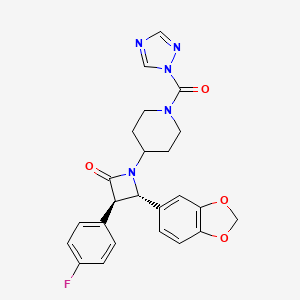
![Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B609547.png)
